2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-piperidin-1-yl-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-13-10-12(11-21-14-6-2-3-7-16-14)17-15(18-13)19-8-4-1-5-9-19/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDCCFBQBUZERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multi-Component Reactions
A patent-derived approach utilizes a one-pot synthesis where 2-aminopyrimidin-4-one, piperidine, and pyridin-2-ylsulfanylmethyl chloride react in acetonitrile under microwave irradiation (100°C, 30 minutes). This method reduces purification steps but requires precise stoichiometric control to avoid dimerization.
Flow Chemistry Techniques
Continuous flow reactors have been explored for large-scale production. A mixture of 2-chloropyrimidin-4-one, piperidine, and pyridin-2-thiol in THF is pumped through a heated reactor (70°C, residence time: 20 minutes), achieving 89% conversion.
Reaction Monitoring and Characterization
Analytical techniques :
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HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) monitor reaction progress (retention time: 8.2 minutes for target compound).
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NMR : Key signals include δ 3.45 ppm (piperidine CH₂), δ 4.25 ppm (SCH₂ pyrimidine), and δ 8.35 ppm (pyridine H-6).
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Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 304.1, consistent with the molecular formula C₁₄H₁₇N₅OS.
Yield Optimization and Challenges
Reported yields across methods :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Stepwise SNAr/alkylation | 68–72 | ≥98 |
| One-pot microwave | 81 | 95 |
| Flow chemistry | 89 | 97 |
Common challenges :
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Byproduct formation : Over-alkylation at position 4 of the pyrimidinone core occurs if reaction times exceed 24 hours.
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Thiol oxidation : Pyridine-2-thiol is prone to disulfide formation; thus, reactions require inert atmospheres (N₂ or Ar).
Industrial Scalability Considerations
Large-scale production (≥1 kg batches) necessitates:
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Solvent recovery systems : DCM and DMF are distilled and reused to reduce costs.
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Automated pH control : Maintains reaction consistency during acid/base steps.
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Crystallization optimization : Anti-solvent addition (e.g., hexane) precipitates the product with >99% purity.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The piperidinyl and pyridinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The piperidinyl and pyridinyl groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key pyrimidinone derivatives with structural or functional similarities to the target compound:
Key Observations
Piperidine Substituents: The target compound’s 2-piperidin-1-yl group is distinct from 6-piperidin-1-yl in ’s compound. Positional isomerism significantly affects molecular geometry and target interactions.
Sulfur-Containing Groups :
- The pyridin-2-ylsulfanyl group in the target compound differs from methylthio (BP 5631) or ethylthio () substituents. The pyridinyl ring introduces aromaticity and basicity, which could improve solubility and hydrogen-bonding interactions compared to alkylthio groups .
Biological Activity: Antimicrobial analogs (e.g., compound 6a and 4a) highlight the importance of electron-withdrawing groups (e.g., 4-chlorobenzyl) and hydrogen-bond donors (e.g., amino groups) for activity. The target compound’s pyridinylsulfanyl group may confer broader-spectrum activity due to its dual hydrophobic and polar character .
Synthetic Accessibility: Piperidine-containing pyrimidinones (e.g., ) are typically synthesized via alkylation of sulfanylpyrimidinones with piperidine derivatives. The target compound’s synthesis would likely follow similar steps, with pyridinylmethyl halides as intermediates .
Physicochemical Properties
- Metabolic Stability : Sulfur atoms in the sulfanyl group may undergo oxidation, but the pyridinyl ring could mitigate this by steric hindrance, as seen in related compounds .
Biological Activity
2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is a heterocyclic compound with potential therapeutic applications. Its unique structure, featuring both piperidine and pyridine moieties, suggests a range of biological activities that warrant investigation.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrimidine core through cyclization reactions, followed by nucleophilic substitutions to introduce the piperidine and pyridine groups. The thioether formation is achieved via nucleophilic substitution involving a pyridine thiol.
The biological activity of 2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of piperidinyl and pyridinyl groups enhances its binding affinity and selectivity, potentially leading to inhibition or activation of various biological pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown promising growth-inhibitory effects on various cancer cell lines. The unique structural features of 2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one may enhance its efficacy against cancer cells due to improved cellular uptake and target interaction .
Anticonvulsant Activity
Preliminary investigations suggest that this compound may possess anticonvulsant properties. Analogous compounds have demonstrated effectiveness in animal models, leading to further exploration of structure-activity relationships (SAR) to optimize efficacy against seizures .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in pathways related to cancer metabolism and neuroprotection. Its ability to modulate enzyme activity could be crucial for therapeutic applications in diseases characterized by dysregulated enzyme function .
Case Studies and Research Findings
A study conducted on structurally similar compounds highlighted the importance of specific functional groups in enhancing biological activity. For example, the introduction of electron-withdrawing groups significantly improved anticancer efficacy in related pyrimidine derivatives. This finding underscores the potential for optimizing 2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one through targeted modifications .
Comparative Analysis
| Compound | Biological Activity | Key Findings |
|---|---|---|
| 2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one | Anticancer, Anticonvulsant | Promising growth inhibition in cancer cell lines; potential anticonvulsant effects |
| 4-(6-amino-pyrimidin derivatives) | Anticancer | High efficacy against multiple cancer types; SAR analysis supports structural optimization |
| Thiazole derivatives | Anticonvulsant | Demonstrated significant anticonvulsant properties; highlights importance of structural features |
Q & A
Basic: What are the key synthetic steps and reaction conditions for synthesizing 2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one?
Answer:
The synthesis typically involves:
- Step 1: Formation of the pyrimidinone core via cyclization of thiourea derivatives or condensation of β-dicarbonyl compounds with amidines under acidic conditions.
- Step 2: Introduction of the piperidin-1-yl group via nucleophilic substitution or coupling reactions, often using bases like K₂CO₃ and polar aprotic solvents (e.g., DMF) at 60–80°C .
- Step 3: Functionalization at the 6-position with a pyridin-2-ylsulfanyl moiety using thiol-ene "click" chemistry or Mitsunobu reactions. Optimize yields by controlling stoichiometry and using catalysts like AIBN for radical-mediated thiol coupling .
Critical Parameters: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How can structural contradictions in NMR data for this compound be resolved?
Answer:
Discrepancies in NMR signals (e.g., pyrimidinone tautomerism or sulfanyl group rotamers) require:
- Variable Temperature NMR: Analyze temperature-dependent shifts to identify dynamic equilibria (e.g., keto-enol tautomerism) .
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous protons/carbons, especially near the sulfanylmethyl group .
- X-ray Crystallography: Resolve absolute configuration and confirm substituent positioning, as seen in related pyrimidinone derivatives .
Note: Compare with computational models (DFT) to validate experimental data .
Basic: Which spectroscopic and analytical methods confirm the compound’s purity and identity?
Answer:
- IR Spectroscopy: Confirm carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and S-H absence (if thiol is functionalized) .
- NMR (¹H/¹³C): Assign peaks for piperidine protons (δ 1.5–3.0 ppm), pyrimidinone C4=O (δ 160–170 ppm), and pyridyl aromatic signals .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of pyridin-2-ylsulfanyl group) .
- HPLC-PDA: Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Advanced: How do steric and electronic effects of the pyridin-2-ylsulfanyl group influence biological activity?
Answer:
- Steric Effects: The sulfanylmethyl linker may restrict rotation, affecting binding pocket accessibility. Compare activity with analogs lacking the methyl spacer .
- Electronic Effects: The pyridinyl sulfur atom participates in hydrogen bonding or π-π stacking with target enzymes (e.g., dihydrofolate reductase). Use SAR studies to evaluate substituent effects on IC₅₀ values .
Methodology: - Molecular Docking: Model interactions with protein targets (e.g., PDB structures).
- Enzyme Assays: Test inhibitory activity under standardized conditions (pH 7.4, 37°C) .
Advanced: What strategies address low yields in multi-step syntheses of this compound?
Answer:
- Intermediate Trapping: Isolate unstable intermediates (e.g., thiol intermediates) via in situ derivatization .
- Solvent Optimization: Replace DMF with DMA or NMP for better solubility of polar intermediates .
- Catalyst Screening: Test Pd(OAc)₂ or CuI for coupling steps to reduce side reactions .
- Flow Chemistry: Scale up using continuous flow reactors to improve heat/mass transfer and reduce degradation .
Basic: What are the primary biological targets investigated for this compound?
Answer:
- Enzyme Targets: Dihydrofolate reductase (DHFR), tRNA methyltransferases, and kinases due to the pyrimidinone core’s resemblance to nucleotide bases .
- Receptor Targets: GPCRs (e.g., serotonin receptors) modulated by the piperidine moiety .
Assays: Radiolabeled ligand displacement assays (for receptors) and fluorescence-based enzyme inhibition assays (for DHFR) .
Advanced: How can metabolic instability of the sulfanylmethyl group be mitigated?
Answer:
- Prodrug Design: Replace the sulfanyl group with a bioisostere (e.g., sulfoxide or sulfone) to reduce glutathione-mediated oxidation .
- Deuterium Labeling: Introduce deuterium at the methyl group to slow CYP450 metabolism .
- In Vitro Studies: Assess metabolic stability in liver microsomes and identify major metabolites via LC-MS/MS .
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- LogP Calculation: Use software like MarvinSuite or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration .
- pKa Prediction: Determine ionization states (e.g., pyrimidinone NH) using SPARC or MoKa .
- Solubility: Apply COSMO-RS models to optimize solvent systems for crystallization .
Advanced: How does tautomerism of the pyrimidin-4(3H)-one core affect pharmacological activity?
Answer:
- Keto-Enol Equilibrium: The dominant keto form enhances hydrogen-bonding with targets, while the enol form may alter binding kinetics. Characterize tautomeric ratios via ¹H NMR in DMSO-d₆ .
- Impact on Potency: Compare IC₅₀ values of tautomer-stabilized analogs (e.g., methylated derivatives) .
Advanced: What approaches validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts .
- CRISPR Knockout Models: Use gene-edited cell lines to assess activity dependency on suspected targets .
- Fluorescence Polarization: Quantify compound-receptor binding in live cells using fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
